Oxetan-3-ylmethanamine
Overview
Description
Oxetan-3-ylmethanamine: is an organic compound with the chemical formula C4H9NO 3-(aminomethyl)oxetane . This compound features a four-membered oxetane ring and an amino group, making it a versatile building block in organic synthesis . It is a colorless liquid with a characteristic odor and is soluble in many organic solvents such as alcohols and ethers .
Scientific Research Applications
Chemistry: : Oxetan-3-ylmethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: : In biological research, this compound is used to study the effects of small ring systems on biological activity. It serves as a model compound for understanding the behavior of oxetane-containing molecules in biological systems .
Medicine: : The compound is investigated for its potential use in pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of drug candidates .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
Target of Action
Oxetan-3-ylmethanamine, also known as 3-aminomethyl oxetane , is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1014 g/mL at 25°C . It has a boiling point of 131°C and a flash point of 63°C , suggesting that it may have good bioavailability
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, it is known to be sensitive to air and heat , suggesting that these factors could affect its action, efficacy, and stability. It is recommended to store the compound in an inert atmosphere at -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
Oxetan-3-ylmethanamine plays a significant role in biochemical reactions, particularly in organic synthesis. It can undergo condensation reactions with organic acids, forming amides and other derivatives. In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can act as a substrate for aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of various biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving amino group transfer. This compound can modulate gene expression by acting as a precursor for the synthesis of amines, which are essential for the regulation of gene expression. Additionally, this compound impacts cellular metabolism by participating in the synthesis of amino acids and other nitrogen-containing compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, such as aminotransferases, and act as a substrate or inhibitor. This binding can lead to the activation or inhibition of these enzymes, thereby influencing various biochemical pathways. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under high temperatures or in the presence of strong acids or bases. Long-term exposure to this compound has been shown to affect cellular function, particularly in in vitro studies. These effects include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain biochemical pathways, such as amino acid synthesis. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These adverse effects are particularly evident in studies involving prolonged exposure to high concentrations of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various amino acids and other nitrogen-containing compounds. Additionally, this compound can participate in the urea cycle, where it contributes to the detoxification of ammonia in the liver. The compound’s involvement in these pathways highlights its importance in maintaining nitrogen balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and distributed to different cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with different enzymes and proteins in these compartments. For instance, in the mitochondria, this compound can participate in the synthesis of amino acids and other nitrogen-containing compounds, thereby contributing to cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Oxetane-3-methanol: One common method involves the amination of oxetane-3-methanol using ammonia in the presence of a catalyst.
Condensation Reaction: Another method involves the condensation of oxetane-3-one with an amine.
Industrial Production Methods:
Industrial production methods for oxetan-3-ylmethanamine often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, and they are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxetan-3-ylmethanone
Reduction: Oxetan-3-ylmethanol
Substitution: Various substituted oxetane derivatives.
Comparison with Similar Compounds
3-Aminooxetane: Similar to oxetan-3-ylmethanamine but lacks the methylene bridge between the oxetane ring and the amino group.
3-Aminotetrahydrofuran: Contains a five-membered ring instead of a four-membered oxetane ring.
Oxetane-3-methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
This compound is unique due to the presence of both the oxetane ring and the amino group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
oxetan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZBRAXOLUNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676710 | |
Record name | 1-(Oxetan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-05-5 | |
Record name | 1-(Oxetan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxetan-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Oxetan-3-ylmethanamine in synthesizing BACE1 inhibitors?
A: this compound serves as a crucial building block in the synthesis of deuterium-labeled BI 1181181, a potent BACE1 inhibitor. [] Specifically, the deuterated form of this compound, [2 H6 ]-7, is reacted with a key chiral intermediate to introduce the desired deuterium labeling into the final compound. This labeling is essential for various research purposes, including drug metabolism and pharmacokinetic studies.
Q2: Are there any known Structure-Activity Relationship (SAR) studies exploring modifications to the this compound moiety in BACE1 inhibitors?
A: The provided research paper focuses primarily on the synthesis of labeled compounds and doesn't delve into specific SAR studies concerning modifications to the this compound moiety within the BACE1 inhibitor structure. [] Further research would be needed to understand the impact of such modifications on the inhibitor's potency, selectivity, and other pharmacological properties.
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